

# The Discovery and Development of (R)-Posenacaftor Sodium: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-Posenacaftor sodium

Cat. No.: B15496224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(R)-Posenacaftor sodium** (also known as PTI-801) is an investigational small molecule that has been developed as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This technical guide provides a comprehensive overview of the available public data on the discovery and development of **(R)-Posenacaftor sodium**, with a focus on its mechanism of action, preclinical rationale, and clinical evaluation. The information is intended for researchers, scientists, and professionals involved in drug development.

(R)-Posenacaftor was developed by Proteostasis Therapeutics to address the underlying cause of cystic fibrosis (CF) in individuals with specific mutations in the CFTR gene, most notably the F508del mutation.<sup>[1]</sup> This mutation leads to the production of a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface to function as a chloride ion channel. <sup>[1]</sup> (R)-Posenacaftor is designed to correct this misfolding, enabling the transport of the CFTR protein to the cell membrane and thereby restoring its function.<sup>[1]</sup>

## Discovery and Lead Optimization

Detailed information regarding the specific discovery and lead optimization process for **(R)-Posenacaftor sodium** is not extensively available in the public domain and is likely considered proprietary by the developing company.

## Chemical Synthesis

A detailed, step-by-step chemical synthesis protocol for **(R)-Posenacaftor sodium** is not publicly available in peer-reviewed journals. Pharmaceutical companies typically protect the specific manufacturing processes of their investigational compounds. However, the chemical structure of Posenacaftor is known, and its synthesis would likely involve multi-step organic chemistry techniques common in the synthesis of complex heterocyclic molecules. A patent application, WO2019156946, has been associated with compositions and methods for improving CFTR function and may contain information related to the synthesis of related compounds.<sup>[2]</sup>

## Mechanism of Action

(R)-Posenacaftor functions as a CFTR corrector. In individuals with the F508del mutation, the CFTR protein is misfolded within the endoplasmic reticulum (ER) and targeted for degradation by the cellular quality control machinery. (R)-Posenacaftor is designed to bind to the misfolded F508del-CFTR protein, facilitating its proper folding and subsequent trafficking to the plasma membrane.<sup>[1]</sup> Once at the cell surface, the corrected CFTR protein can function as a chloride channel, a process that is often enhanced by the co-administration of a CFTR potentiator, which increases the channel's opening probability.

Recent studies suggest that (R)-Posenacaftor (PTI-801) shares a common mechanism of action with elexacaftor (VX-445), a component of the highly effective triple combination therapy for CF. It is believed that they share a common binding site on the CFTR protein.



[Click to download full resolution via product page](#)

Mechanism of Action of (R)-Posenacaftor as a CFTR Corrector.

## Preclinical Studies

Comprehensive quantitative preclinical data for **(R)-Posenacaftor sodium**, such as in vitro EC50 values for F508del-CFTR correction and detailed in vivo efficacy in animal models, are not readily available in the public domain. Preclinical studies were conducted by Proteostasis Therapeutics to establish the initial proof-of-concept for (R)-Posenacaftor as a CFTR corrector and to support its advancement into clinical trials.<sup>[3]</sup> These studies likely involved in vitro assays using cell lines expressing F508del-CFTR to demonstrate the compound's ability to rescue protein trafficking and function.

## Clinical Development

**(R)-Posenacaftor sodium** has been evaluated in Phase 1 and Phase 2 clinical trials, both as a monotherapy and as part of a combination regimen with other CFTR modulators developed by Proteostasis Therapeutics, namely the potentiator dirocaftor (PTI-808) and the amplifier nesolicaftor (PTI-428).

### Phase 1 Study in Healthy Volunteers and CF Patients (NCT03140527)

This study was designed to assess the safety, tolerability, and pharmacokinetics of (R)-Posenacaftor in healthy volunteers and in CF patients.<sup>[1][4]</sup> The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.<sup>[4]</sup>

## Clinical Efficacy Data

The following tables summarize the publicly available clinical trial data for (R)-Posenacaftor.

Table 1: Efficacy of (R)-Posenacaftor (PTI-801) in CF Patients on Background Orkambi® Therapy (14-Day Study)

| Dose of PTI-801 | Change in Sweat Chloride (mmol/L)     | Change in BMI (kg/m <sup>2</sup> )    | Change in ppFEV1 (%) |
|-----------------|---------------------------------------|---------------------------------------|----------------------|
| 100 mg          | Not Reported                          | Not Reported                          | Improvement observed |
| 200 mg          | Statistically Significant Improvement | Not Statistically Significant         | Improvement observed |
| 400 mg          | Statistically Significant Improvement | Statistically Significant Improvement | Improvement observed |

Note: Specific mean change values were not consistently provided in the source documents. The improvements in ppFEV1 were not statistically significant.[\[1\]](#)[\[5\]](#)

Table 2: Efficacy of Triple Combination Therapy (Posenacaftor, Dirocaftor, Nesolicaftor) in F508del Homozygous CF Patients (28-Day, Phase 2 Study)

| Treatment Group                                                                 | Mean Absolute Improvement in ppFEV1 (percentage points over placebo) | Mean Improvement in Sweat Chloride Concentration (mmol/L vs. placebo) |
|---------------------------------------------------------------------------------|----------------------------------------------------------------------|-----------------------------------------------------------------------|
| Triple Combination (600 mg Posenacaftor, 300 mg Dirocaftor, 10 mg Nesolicaftor) | 8 (p ≤ 0.01)                                                         | -29 (p < 0.0005)                                                      |

[\[3\]](#)

## Experimental Protocols

Detailed experimental protocols used by Proteostasis Therapeutics are proprietary. However, the following are representative protocols for key assays used in the development of CFTR modulators.

## Western Blotting for CFTR Protein Correction

This method is used to assess the ability of a corrector compound to rescue the processing of F508del-CFTR from its core-glycosylated form (Band B) to its mature, complex-glycosylated form (Band C).

**Methodology:**

- **Cell Culture and Treatment:** CFBE41o- cells stably expressing F508del-CFTR are cultured to confluence. Cells are treated with (R)-Posenacaftor at various concentrations for 24-48 hours.
- **Cell Lysis:** Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.
- **Protein Quantification:** Total protein concentration in the lysates is determined using a BCA assay.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by SDS-PAGE on a 6% polyacrylamide gel and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative intensity of Band B and Band C is quantified to determine the correction efficiency.



[Click to download full resolution via product page](#)

Experimental Workflow for Western Blot Analysis of CFTR Correction.

## Ussing Chamber Assay for CFTR Function

This electrophysiological technique measures ion transport across an epithelial monolayer and is the gold standard for assessing CFTR channel function.

Methodology:

- Cell Culture: Fischer Rat Thyroid (FRT) cells co-expressing F508del-CFTR and a halide-sensitive YFP are grown on permeable supports until a polarized monolayer with high transepithelial resistance is formed.
- Corrector Treatment: The cells are incubated with (R)-Posenacaftor for 24 hours to allow for correction and trafficking of F508del-CFTR to the apical membrane.
- Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with Krebs-Ringer bicarbonate solution and maintained at 37°C.
- Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current ( $I_{sc}$ ), which reflects net ion transport, is measured.
- CFTR Activation and Inhibition: CFTR-mediated chloride secretion is stimulated by the addition of forskolin (to increase cAMP) and a potentiator to the apical chamber. The specificity of the current is confirmed by the addition of a CFTR inhibitor. The change in  $I_{sc}$  upon stimulation is a measure of CFTR function.

## Fluorescence-Based Functional Assays

These assays provide a higher-throughput method to assess CFTR function by measuring changes in intracellular halide concentration.

Methodology:

- Cell Culture and Treatment: Cells expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP) are plated in multi-well plates and treated with (R)-Posenacaftor.
- Assay Buffer Exchange: The cell culture medium is replaced with a chloride-containing buffer.

- CFTR Activation: CFTR is activated with a cocktail containing forskolin and a potentiator.
- Iodide Addition: A buffer containing iodide is added, which quenches the YFP fluorescence as it enters the cell through active CFTR channels.
- Fluorescence Measurement: The rate of fluorescence quenching is measured over time using a fluorescence plate reader. A faster quenching rate indicates greater CFTR channel activity.

## Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for **(R)-Posenacaftor sodium** (e.g., Cmax, Tmax, AUC, half-life) from preclinical and clinical studies have not been made publicly available. Press releases from Proteostasis Therapeutics have stated that the pharmacokinetic profiles of their CFTR modulators, including PTI-801, were evaluated and were generally consistent with once-daily dosing, with no clinically meaningful drug-drug interactions observed with lumacaftor or ivacaftor.[\[1\]](#)

## Safety and Tolerability

In clinical trials, (R)-Posenacaftor, both alone and in combination with other CFTR modulators, was generally well-tolerated.[\[1\]](#) The majority of adverse events reported were mild to moderate in severity.[\[5\]](#) In a 14-day study of PTI-801 in CF patients on background Orkambi® therapy, the most common adverse events were pulmonary exacerbations, which occurred in 10% of participants, regardless of the treatment group.[\[5\]](#)

## Conclusion

**(R)-Posenacaftor sodium** is a CFTR corrector that has shown promise in clinical trials for the treatment of cystic fibrosis, particularly as part of a triple combination therapy. While detailed information on its discovery, synthesis, and preclinical development is limited in the public domain, the available clinical data demonstrate its potential to improve key clinical markers of CF, such as sweat chloride concentration and lung function. The detailed experimental protocols for key in vitro assays provide a framework for the continued research and development of novel CFTR modulators. Further publication of preclinical and pharmacokinetic data would provide a more complete understanding of the profile of this investigational drug.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Proteostasis Therapeutics Announces Positive Clinical Results from Studies of PTI-428, PTI-801 and PTI-808 in Healthy Volunteers and Patients With Cystic Fibrosis - BioSpace [biospace.com]
- 2. annualreports.com [annualreports.com]
- 3. biospace.com [biospace.com]
- 4. Proteostasis Announces Positive Data from Ongoing Phase 1 Study of PTI-801 in Cystic Fibrosis Patients on Background Orkambi® Therapy - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [The Discovery and Development of (R)-Posenacaftor Sodium: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15496224#discovery-and-development-of-r-posenacaftor-sodium>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)